3-ethynylpyridine-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

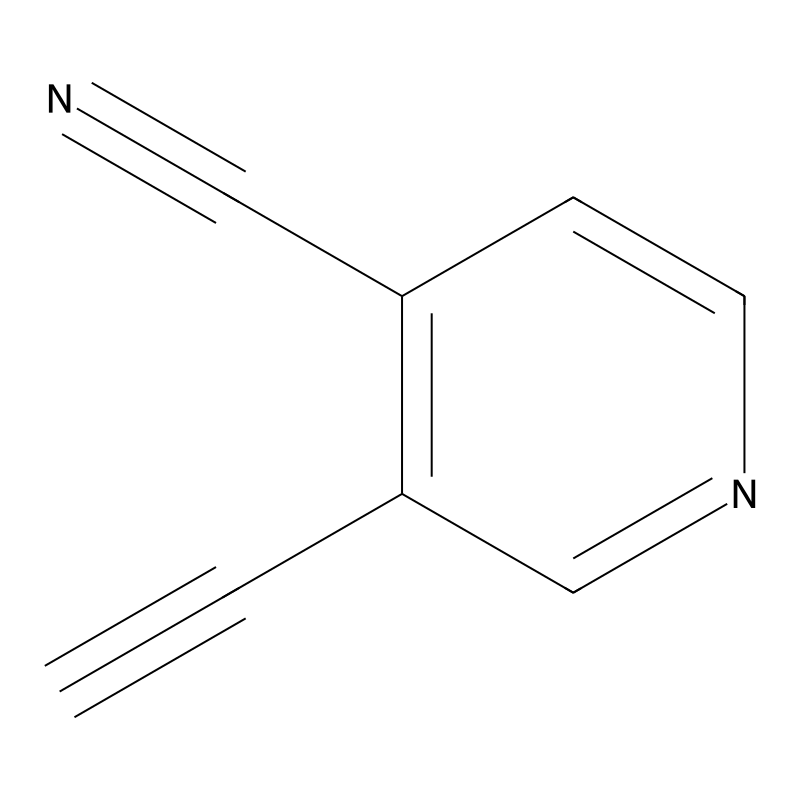

3-Ethynylpyridine-4-carbonitrile is a heterocyclic compound characterized by a pyridine ring substituted with an ethynyl group at the 3-position and a cyano group at the 4-position. Its molecular formula is CHN, and it features a triple bond between carbon atoms in the ethynyl group, which contributes to its reactivity and unique chemical properties. The presence of both the ethynyl and cyano groups enhances its potential for various

- Sonogashira Coupling: This reaction involves coupling with aryl or vinyl halides in the presence of a palladium catalyst to form substituted alkynylpyridines .

- Hydrogenation: The triple bond can be selectively hydrogenated to yield 3-vinylpyridine using catalysts such as palladium on carbon under mild conditions .

- Halogenation: The compound can undergo halogenation, where bromine or chlorine adds across the triple bond, resulting in derivatives like 3-bromo- or 3-chloroethynylpyridine .

- Nucleophilic Substitution: Various nucleophiles can substitute the ethynyl group, leading to diverse alkynylpyridine derivatives .

- Oxidation: The ethynyl group may be oxidized to form carboxylic acids or ketones under appropriate conditions.

Research indicates that 3-ethynylpyridine-4-carbonitrile exhibits notable biological activity, particularly as a ligand in biochemical assays. Its mechanism of action involves interactions with various molecular targets, including enzymes and receptors. The cyano group acts as an electron-withdrawing entity, influencing the compound's reactivity and binding affinity. Studies have suggested potential therapeutic properties, including anticancer activity, due to its structural characteristics which allow for interactions with biological systems .

The synthesis of 3-ethynylpyridine-4-carbonitrile can be achieved through several methods:

- Reaction with Cyanogen Bromide: A common method involves reacting 3-ethynylpyridine with cyanogen bromide under basic conditions.

- Palladium-Catalyzed Coupling: Another approach includes the coupling of 3-bromo-4-cyanopyridine with acetylene using palladium as a catalyst.

- Industrial Production: Large-scale synthesis often employs optimized reaction conditions, such as continuous flow reactors, to maximize yield and purity for various applications.

3-Ethynylpyridine-4-carbonitrile has diverse applications across several fields:

- Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Investigated for its role as a ligand in biochemical assays and as a precursor for bioactive molecules.

- Medicine: Explored for potential therapeutic properties and as an intermediate in pharmaceutical synthesis.

- Industry: Utilized in producing specialty chemicals and materials with tailored properties.

The interactions of 3-ethynylpyridine-4-carbonitrile with biological targets have been studied extensively. Its ability to engage in π-π interactions and hydrogen bonding enhances its binding affinity to various proteins and enzymes. These interactions are crucial for modulating biological effects, including enzyme inhibition or activation, which can lead to therapeutic outcomes.

Several compounds exhibit structural similarities to 3-ethynylpyridine-4-carbonitrile, each possessing unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Ethynylpyridine | Ethynyl group at position 3 | Basic pyridine structure; versatile reactivity |

| 4-Cyanopyridine | Cyano group at position 4 | Strong electron-withdrawing effect |

| 3-Vinylpyridine | Vinyl group instead of ethynyl | Different reactivity profile; used in polymer chemistry |

| 2-Acetylpyridine | Acetyl group at position 2 | Exhibits different biological activities |

| 5-Ethynylpyrimidine | Ethynyl group on a pyrimidine ring | Distinct reactivity due to pyrimidine structure |

These compounds share similar functional groups but differ significantly in their chemical behavior and applications, highlighting the unique nature of 3-ethynylpyridine-4-carbonitrile within this class of heterocycles.